Divinylacetylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

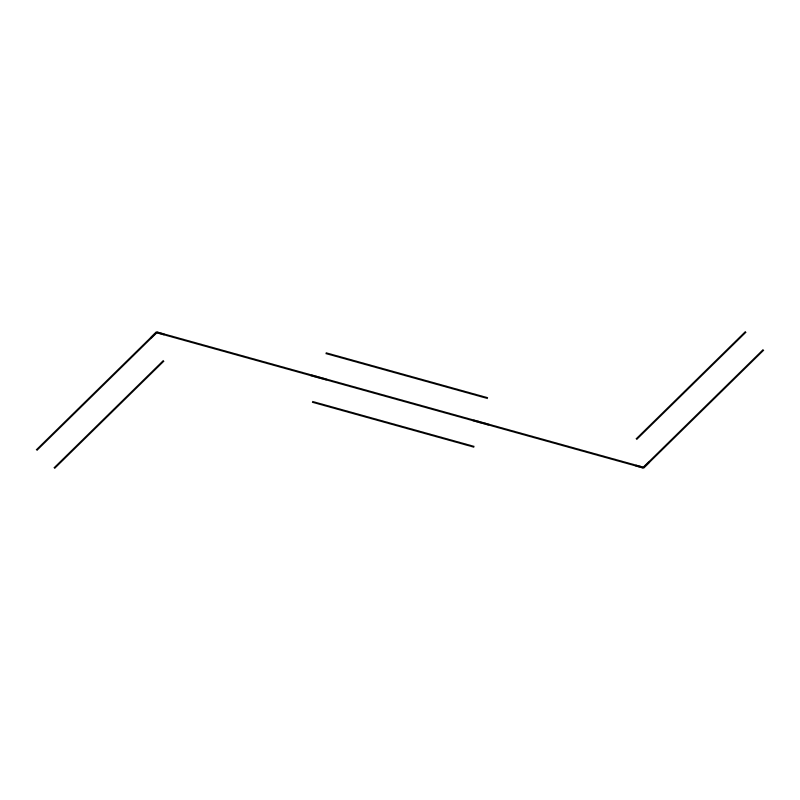

Divinylacetylene is an organic compound with the chemical formula and IUPAC name 1,5-hexadien-3-yne. It consists of a linear chain of six carbon atoms, featuring two vinyl groups () and one acetylene group (). The structure can be represented as . This compound is known for its high reactivity due to the presence of multiple unsaturated bonds, making it a valuable intermediate in organic synthesis.

- Hydrogenation: It can be hydrogenated in the presence of catalysts such as nickel or palladium. This reaction typically stops at the triene stage, producing compounds like n-hexene-3 without fully saturating to hexane .

- Addition Reactions: Thiophenols and amines can add to divinylacetylene at specific positions, leading to various derivatives. For example, thiocresol adds at the 1- and 2-positions, while amines can form trienynylamines through addition at the terminal carbon .

- Oxidation: The compound can also undergo oxidation reactions, which may yield different products depending on the conditions and reagents used .

Divinylacetylene can be synthesized through several methods:

- Acetylene Trimerization: One common method involves the trimerization of acetylene using specific catalysts like cuprous chloride in ionic liquids .

- Dehydrohalogenation: Another method includes dehydrohalogenation of halogenated hydrocarbons, where halogens are removed from compounds containing vinyl groups.

- Cycloalkylation: This method involves cycloalkylation reactions where divinylacetylene acts as a reactant in forming cyclic structures .

Divinylacetylene serves as an important intermediate in organic synthesis and industrial applications:

- Polymer Production: It is utilized in the synthesis of various polymers due to its reactive double and triple bonds.

- Chemical Synthesis: The compound is used in the preparation of other organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies involving divinylacetylene primarily focus on its reactivity with other chemicals. For instance:

- Studies have shown that divinylacetylene can interact with thiophenols and amines, leading to new compounds through addition reactions .

- Research has indicated that its hydrogenation behavior is unique compared to other alkynes, stopping at specific stages rather than fully saturating .

Divinylacetylene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetylene | Alkyne | Simplest alkyne; highly reactive |

| Vinylacetylene | Alkyne | Contains one vinyl group; less reactive than divinylacetylene |

| 1,3-Hexadiene | Diene | Two double bonds; more stable than divinylacetylene |

| 1,5-Hexadiene | Diene | Similar structure but lacks acetylene functionality |

Uniqueness of Divinylacetylene

Divinylacetylene's uniqueness lies in its combination of two vinyl groups and one acetylene group, which allows for diverse reactivity patterns not commonly seen in simpler alkenes or alkynes. Its ability to participate in multiple types of addition reactions while maintaining stability under certain conditions makes it a valuable compound in synthetic organic chemistry.

Early Investigations in Acetylene Chemistry

The late 19th and early 20th centuries witnessed intense interest in acetylene (C₂H₂) due to its reactivity and potential industrial applications. Acetylene’s use in lighting and welding spurred research into its derivatives, particularly polymers. However, uncontrolled polymerization often yielded unstable or explosive compounds, limiting practical utility.

Julius Arthur Nieuwland’s Breakthrough

In 1920, Father Julius Arthur Nieuwland, a Holy Cross priest and chemistry professor at the University of Notre Dame, achieved a landmark discovery. While studying acetylene polymerization using cuprous chloride and ammonium chloride catalysts, he isolated divinylacetylene (C₆H₆), a yellowish oil that solidified into a rubber-like resin. Nieuwland recognized its structural similarity to natural rubber but deemed it too brittle for commercial use.

Key Reaction:

$$ 3 \, \text{C}2\text{H}2 \xrightarrow{\text{CuCl/NH}4\text{Cl}} \text{CH}2=\text{CH}-\text{C}≡\text{C}-\text{CH}=\text{CH}_2 $$

This trimerization process marked the first controlled synthesis of a conjugated diyne-diene.

Industrial Translation: From Academic Curiosity to Neoprene

Elmer Bolton of DuPont attended Nieuwland’s 1925 lecture on divinylacetylene and recognized its potential for synthetic rubber. DuPont acquired the patent rights and tasked Wallace Carothers’ team with refining the process. By 1931, chloroprene—derived from divinylacetylene’s monomer, vinylacetylene—was commercialized as neoprene, revolutionizing materials science.

The trimerization step converts three molecules of acetylene into one molecule of divinylacetylene while competing side-routes lead to vinylacetylene (dimer) and benzene (cyclotrimer). Copper systems remain dominant because they favor linear coupling over aromatization.

Representative catalytic data

| Entry | Catalyst composition (aqueous or non-aqueous) | Temperature (°C) | Pressure | Acetylene conversion (percent) | Divinylacetylene selectivity (percent) | Citation |

|---|---|---|---|---|---|---|

| 1 | Copper(I) chloride / ammonium chloride slurry (classic Nieuwland) | 80 | Atmospheric | 7 | 6 | 4 |

| 2 | Anhydrous copper(I) chloride dissolved in dimethylformamide with 1,4-dioxane co-solvent | 80 | Atmospheric | 20 | 14 | 4 |

| 3 | Copper(I) + copper(II) chloride (molar ratio two to one) in anhydrous Nieuwland medium | 80 | Atmospheric | 40 | 24 | 22 |

| 4 | Copper(I) chloride Nieuwland system modified with zirconium acetylacetonate | 80 | Atmospheric | 53.3 | 28.4 | 24 |

| 5 | Copper(I) ions exchanged into sodium Y zeolite, fixed bed | 220 | Twenty atmospheres (reaction mixture H₂ / C₂H₂) | 50 | 10 (with sixty percent C₄ olefins, mainly butenes) | 61 |

Mechanistic highlights

- In aqueous media copper(I) coordinates two acetylene molecules to give η²–alkyne complexes that dimerize to vinylacetylene; rapid insertion of a third acetylene unit furnishes divinylacetylene before aromatization can occur [1] [2].

- Maintaining a copper(I) to copper(II) ratio of two to one suppresses oxidation of the active copper(I) species and prolongs catalyst life [2].

- When copper is immobilised inside the cages of sodium Y zeolite the confinement effect raises turnover frequencies by roughly two orders of magnitude relative to the liquid Nieuwland slurry, although hydrogenation of the product stream becomes significant [3].

Catalytic Hydrogenation of Acetylene Derivatives

Divinylacetylene is an ideal substrate for selective hydrogenation because each molecule contains two carbon-carbon double bonds and one carbon-carbon triple bond.

Partial hydrogenation to n-hex-3-ene

The landmark United States Patent 2 156 936 describes a nickel–kieselguhr catalyst that adds three molecular equivalents of hydrogen to divinylacetylene while stopping short of full saturation [4].

| Parameter | Typical value | Citation |

|---|---|---|

| Catalyst | Thirty to forty percent nickel on kieselguhr (0.7–3 percent by weight relative to divinylacetylene) | 13 |

| Temperature | Thirty-five to eighty-five degrees Celsius | 13 |

| Hydrogen pressure | One hundred to one hundred fifty pounds per square inch | 13 |

| Reaction time | Six to nine hours (batch) | 13 |

| Isolated n-hex-3-ene yield | Eighty to eighty-five percent | 13 |

The same patent shows that platinum oxide and palladium catalysts function under two to ten atmospheres but give broader product slates [5].

Hydrogenation selectivity principles

- The metallacyclic π-complex formed between nickel and the alkyne is reduced more rapidly than the vinyl bonds, so the triple bond is quenched first whereas at elevated pressure over-hydrogenation to n-hexane becomes possible [4].

- On dilute palladium-in-gold alloys the intermediate alkyl species preferentially isomerise rather than hydrogenate, demonstrating ligand and ensemble effects that can be exploited for tailored C₆ olefin mixtures [6].

Industrial-Scale Production Methods

Continuous Nieuwland bubble-column process

Most plants still operate continuous bubble columns that circulate an aqueous copper(I) chloride / ammonium chloride catalyst. Acetylene enters from the base; heat removal and hydrochloric acid dosing stabilise copper(I) [7]. Typical plant capacities lie between ten and twenty thousand tonnes per annum.

Key operating envelopes

- Space velocity: two hundred cubic metres of acetylene per cubic metre of catalyst solution per hour [2].

- Catalyst maintenance: continuous bleed and copper(I) chloride make-up keep the copper(I) to copper(II) ratio near two to one, holding conversion around forty percent for more than one hundred fifty minutes on stream [2].

- Side-product control: zirconium acetylacetonate narrows the transition-state ensemble, raising acetylene conversion to 53.3 percent and suppressing polyacetylene precipitation [8].

Emerging heterogeneous reactors

Fixed beds containing copper(I)-exchanged sodium Y zeolite run at two hundred twenty degrees Celsius and twenty atmospheres total pressure. Under these conditions acetylene partial pressure remains high enough to sustain fifty percent single-pass conversion and the solid bed avoids copper chloride entrainment problems [3].

Homopolymer and Copolymer Formation Pathways

Divinylacetylene homopolymerises even at ambient temperature when trace oxygen is present, passing through a succession of soft gels, elastomeric resins and finally hard, brittle thermosets [5] [9].

| Polymerisation mode | Initiator / catalyst | Temperature (°C) | Time | Product morphology | Citation |

|---|---|---|---|---|---|

| Spontaneous ageing in air | Dissolved oxygen | 25 | Several days | Soft transparent gel | 23 |

| Thermal self-polymerisation | None (bulk) | 80 | Three hours | Eight percent conversion, viscous oil | 82 |

| Low-temperature solid-phase | Chlorine gas frozen onto crystalline monomer | 77–210 (T) | Multiple freeze–thaw cycles | Oligomer (two to three repeat units) then branched polymer | 21 |

| Cobalt-triethyl-phosphate complex (solution) | Cobalt(I) phosphite | 60–100 | One hour | Cross-linked polyphenylene network, seventy-percent yield | 21 |

| Nickel chloride / organo-aluminium (solution) | Nickel(0) in situ | 80 | Three hours | Soluble pre-polymer, number-average molecular mass 1 875 | 21 |

| Trace divinylacetylene during chloroprene emulsion polymerisation | None (impurity acts as cross-linker) | 40–50 | Industrial batch | Marked increase in green strength of polychloroprene | 49 |

Copolymer strategies

Because each divinylacetylene molecule possesses three unsaturated sites it functions as a branching or cross-linking comonomer. Incorporation levels below one mole percent already raise the molecular mass of polychloroprene latex and improve mechanical resilience in finished neoprene articles [10] [11].

Structure–property relationships

Infrared and nuclear magnetic resonance studies show that homopolymer backbones consist of alternating 1,4- and 1,2-addition units, creating a conjugated network that hardens above one hundred thirty degrees Celsius through additional cross-link formation [9]. Controlled anionic routes, although rare, have produced nearly linear poly(divinylacetylene) with significantly higher carbon yield on pyrolysis (seventy-nine to eighty-six percent) relative to thermally cured material (seventy-four percent) [12].